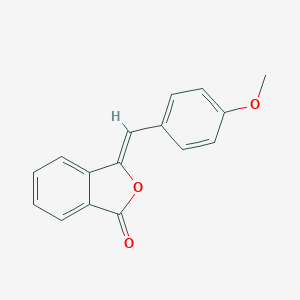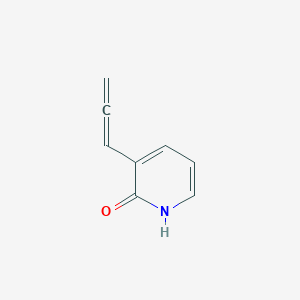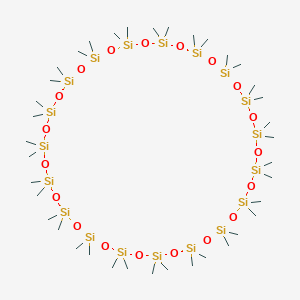
Cyclononadecasiloxane, octatriacontamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclononadecasiloxane, octatriacontamethyl- is a type of cyclic siloxane that has been extensively studied due to its unique properties and potential applications in various fields. This compound is also known as D9 or decamethylcyclopentasiloxane and has a chemical formula of C30H78O6Si9.
Wirkmechanismus
The mechanism of action of Cyclononadecasiloxane, octatriacontamethyl- is not fully understood. However, studies have shown that this compound has a unique molecular structure that allows it to interact with various biological molecules, such as proteins and lipids. This interaction can result in changes in the conformation and function of these molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Cyclononadecasiloxane, octatriacontamethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, such as breast cancer cells and prostate cancer cells. Cyclononadecasiloxane, octatriacontamethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclononadecasiloxane, octatriacontamethyl- has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high degree of purity, which makes it ideal for various research applications. Cyclononadecasiloxane, octatriacontamethyl- is also highly stable and has a long shelf life, which makes it ideal for long-term experiments. However, Cyclononadecasiloxane, octatriacontamethyl- has some limitations for lab experiments. This compound is relatively expensive, which may limit its use in some research applications. Cyclononadecasiloxane, octatriacontamethyl- is also highly volatile, which may make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the research on Cyclononadecasiloxane, octatriacontamethyl-. One potential direction is to further explore the potential use of this compound as a drug delivery system. Another potential direction is to explore the potential use of Cyclononadecasiloxane, octatriacontamethyl- as a dielectric material in the development of advanced electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of Cyclononadecasiloxane, octatriacontamethyl- and its potential applications in various fields.
Synthesemethoden
Cyclononadecasiloxane, octatriacontamethyl- can be synthesized through several methods, including the reaction of decamethylcyclopentasiloxane with hydrochloric acid, the reaction of decamethylcyclopentasiloxane with potassium hydroxide, and the thermal decomposition of hexamethyldisiloxane. The most common method for synthesizing Cyclononadecasiloxane, octatriacontamethyl- is through the reaction of decamethylcyclopentasiloxane with hydrochloric acid. This method involves adding hydrochloric acid to decamethylcyclopentasiloxane, which results in the formation of Cyclononadecasiloxane, octatriacontamethyl-.
Wissenschaftliche Forschungsanwendungen
Cyclononadecasiloxane, octatriacontamethyl- has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, electronics, and cosmetics. In the pharmaceutical industry, Cyclononadecasiloxane, octatriacontamethyl- has been studied for its potential use as a drug delivery system due to its unique properties, such as its low toxicity and high stability. In the electronics industry, Cyclononadecasiloxane, octatriacontamethyl- has been studied for its potential use as a dielectric material due to its high dielectric constant and low dielectric loss. In the cosmetics industry, Cyclononadecasiloxane, octatriacontamethyl- has been studied for its potential use as a silicone oil due to its low viscosity and high spreadability.
Eigenschaften
CAS-Nummer |
150026-97-4 |
|---|---|
Molekularformel |
C38H114O19Si19 |
Molekulargewicht |
1408.9 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38-octatriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37-nonadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38-nonadecasilacyclooctatriacontane |
InChI |
InChI=1S/C38H114O19Si19/c1-58(2)39-59(3,4)41-61(7,8)43-63(11,12)45-65(15,16)47-67(19,20)49-69(23,24)51-71(27,28)53-73(31,32)55-75(35,36)57-76(37,38)56-74(33,34)54-72(29,30)52-70(25,26)50-68(21,22)48-66(17,18)46-64(13,14)44-62(9,10)42-60(5,6)40-58/h1-38H3 |
InChI-Schlüssel |
NONJZHMTYPZINL-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Synonyme |
OCTATRIACONTAMETHYLCYCLONONADECASILOXANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
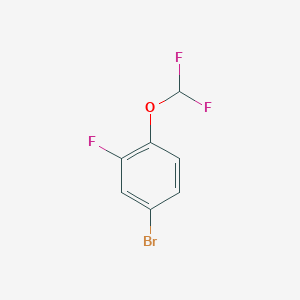
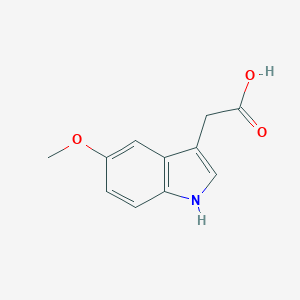
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)



![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)
![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

